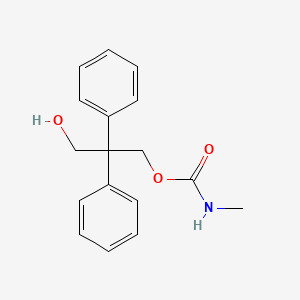
2,2-Diphenyl-1,3-propanediol methylcarbamate
Beschreibung
2,2-Diphenyl-1,3-propanediol methylcarbamate is an important chemical intermediate widely used in various industrial applications. This compound is known for its bifunctional properties, making it a valuable component in the production of polymer materials such as polyether, polyurethane, and polyesters .
Eigenschaften
CAS-Nummer |
25384-56-9 |
|---|---|
Molekularformel |
C17H19NO3 |
Molekulargewicht |
285.34 g/mol |
IUPAC-Name |
(3-hydroxy-2,2-diphenylpropyl) N-methylcarbamate |
InChI |
InChI=1S/C17H19NO3/c1-18-16(20)21-13-17(12-19,14-8-4-2-5-9-14)15-10-6-3-7-11-15/h2-11,19H,12-13H2,1H3,(H,18,20) |
InChI-Schlüssel |
NSFWQVLIKNSZQT-UHFFFAOYSA-N |
Kanonische SMILES |
CNC(=O)OCC(CO)(C1=CC=CC=C1)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Diphenyl-1,3-propanediol methylcarbamate typically involves the reaction of 2,2-Diphenyl-1,3-propanediol with methyl isocyanate under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the carbamate group .
Industrial Production Methods
Industrial production of this compound often involves large-scale chemical synthesis processes. The production methods are designed to ensure high yield and purity of the final product. The use of advanced catalytic systems and optimized reaction conditions are crucial for efficient industrial production .
Analyse Chemischer Reaktionen
Types of Reactions
2,2-Diphenyl-1,3-propanediol methylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines and alcohols are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions include ketones, carboxylic acids, alcohols, amines, and various substituted derivatives .
Wissenschaftliche Forschungsanwendungen
2,2-Diphenyl-1,3-propanediol methylcarbamate has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including anti-cancer properties.
Medicine: Research has shown its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the production of high-performance polymers and materials.
Wirkmechanismus
The mechanism of action of 2,2-Diphenyl-1,3-propanediol methylcarbamate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The pathways involved in its mechanism of action include inhibition of specific enzymes and modulation of receptor signaling .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,2-Diphenyl-1,3-propanediol
- 2-Methyl-1,3-propanediol
- 2,2-Dimethyl-1,3-propanediol
Uniqueness
2,2-Diphenyl-1,3-propanediol methylcarbamate stands out due to its unique bifunctional properties, making it highly versatile in various applications. Its ability to undergo multiple types of chemical reactions and its potential biological activities further enhance its significance in scientific research and industrial applications .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


